molecular formula C21H22N4O2Si B13885784 Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate

Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate

Cat. No.: B13885784
M. Wt: 390.5 g/mol
InChI Key: DRVFAXYBGMLILC-UHFFFAOYSA-N
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Description

Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with pyridinyl groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trimethylsilylethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H22N4O2Si

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate

InChI

InChI=1S/C21H22N4O2Si/c1-5-27-21(26)19-13-20(25(24-19)17-7-6-11-22-15-17)18-9-8-16(14-23-18)10-12-28(2,3)4/h6-9,11,13-15H,5H2,1-4H3

InChI Key

DRVFAXYBGMLILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)C3=CN=CC=C3

Origin of Product

United States

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